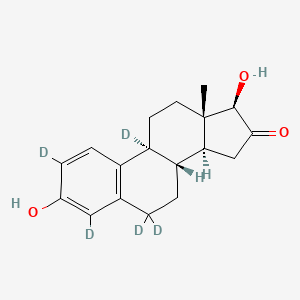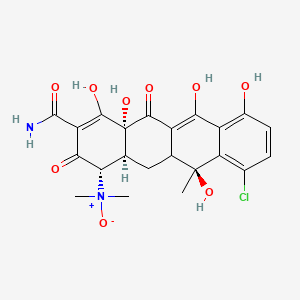
N-Nitroso-5-hydroxy Pyrrolidone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitroso-5-hydroxy Pyrrolidone is a compound belonging to the class of nitrosamines, which are known for their potential carcinogenic properties. This compound is characterized by the presence of a nitroso group attached to a pyrrolidone ring, which also contains a hydroxyl group. Nitrosamines, including this compound, are often scrutinized in pharmaceutical and industrial contexts due to their potential health risks .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-5-hydroxy Pyrrolidone typically involves the nitrosation of 5-hydroxy pyrrolidone. This process can be achieved by reacting 5-hydroxy pyrrolidone with nitrosating agents such as sodium nitrite in the presence of an acid, usually hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrosamine .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful handling of nitrosating agents and the implementation of safety measures to mitigate the risks associated with nitrosamine formation. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of unwanted by-products .
Análisis De Reacciones Químicas
Types of Reactions
N-Nitroso-5-hydroxy Pyrrolidone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
N-Nitroso-5-hydroxy Pyrrolidone has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-Nitroso-5-hydroxy Pyrrolidone involves its interaction with cellular components, leading to potential mutagenic and carcinogenic effects. The nitroso group can undergo metabolic activation, forming reactive intermediates that can interact with DNA and proteins, leading to mutations and other cellular damage. The pathways involved include the cytochrome P450 enzyme system, which plays a crucial role in the bioactivation of nitrosamines .
Comparación Con Compuestos Similares
Similar Compounds
N-Nitrosodimethylamine (NDMA): Known for its potent carcinogenic properties and similar nitrosamine structure.
N-Nitrosodiethylamine (NDEA): Another nitrosamine with comparable chemical properties and health risks.
Uniqueness
N-Nitroso-5-hydroxy Pyrrolidone is unique due to the presence of the hydroxyl group on the pyrrolidone ring, which influences its chemical reactivity and potential biological effects. This structural feature distinguishes it from other nitrosamines and contributes to its specific applications and risks .
Propiedades
Fórmula molecular |
C4H6N2O3 |
|---|---|
Peso molecular |
130.10 g/mol |
Nombre IUPAC |
5-hydroxy-1-nitrosopyrrolidin-2-one |
InChI |
InChI=1S/C4H6N2O3/c7-3-1-2-4(8)6(3)5-9/h3,7H,1-2H2 |
Clave InChI |
DDGCYDMONUAURC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


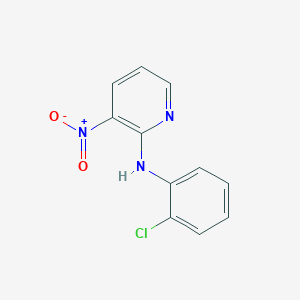
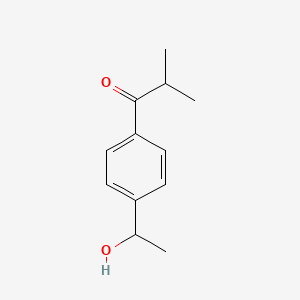
![(2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-piperidineethanol](/img/structure/B13863578.png)

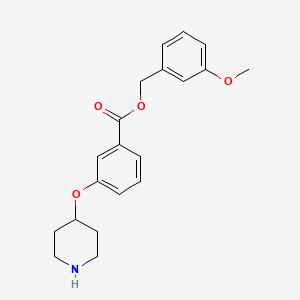
![4-Amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-o-anisamide](/img/structure/B13863597.png)
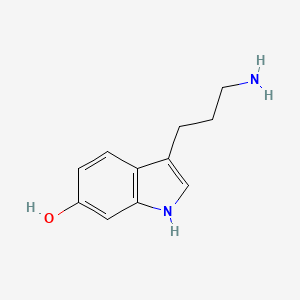
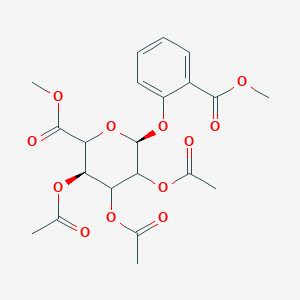
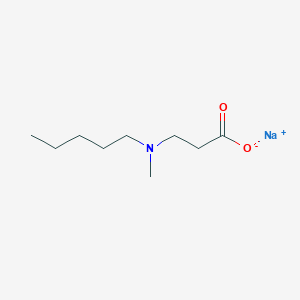
![(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B13863618.png)

